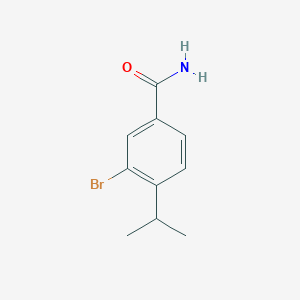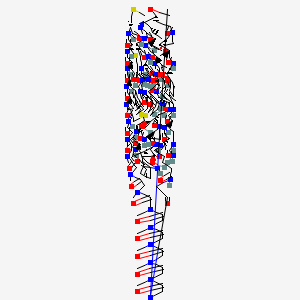
Bicycle Toxin 8009
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicycle Toxin 8009 is a novel compound known as a Bicycle Toxin Conjugate. It is designed to target the Nectin-4 protein, which is overexpressed in various tumor types. This compound consists of a bicyclic peptide that binds specifically to Nectin-4 and is conjugated to the cytotoxic agent Monomethyl auristatin E via a cleavable linker. The small size and unique structure of this compound allow for efficient tumor penetration and targeted delivery of the cytotoxic payload, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicycle Toxin 8009 involves several key steps:
Identification of the Bicyclic Peptide: The bicyclic peptide targeting Nectin-4 is identified using phage display technology.
Conjugation to Monomethyl Auristatin E: The optimized bicyclic peptide is conjugated to Monomethyl auristatin E through a cleavable linker.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the bicyclic peptide, followed by its conjugation to Monomethyl auristatin E. The process includes rigorous purification steps to ensure the final product’s purity and stability .
化学反应分析
Types of Reactions
Bicycle Toxin 8009 undergoes several chemical reactions, including:
Conjugation Reactions: The bicyclic peptide is conjugated to Monomethyl auristatin E via a cleavable linker.
Cleavage Reactions: The cleavable linker is designed to be cleaved by peptidases such as cathepsin B in the tumor microenvironment, releasing the cytotoxic agent.
Common Reagents and Conditions
Reagents: Non-natural amino acids, Monomethyl auristatin E, cleavable linker.
Major Products
The major product formed from these reactions is the Bicycle Toxin Conjugate, which consists of the bicyclic peptide linked to Monomethyl auristatin E .
科学研究应用
Bicycle Toxin 8009 has several scientific research applications, including:
Cancer Therapy: It is being investigated as a targeted therapy for cancers that overexpress Nectin-4, such as bladder, breast, and pancreatic cancers
Preclinical Models: It has shown significant antitumor activity in preclinical models, leading to stable disease and tumor regressions.
Clinical Trials: This compound is currently undergoing clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.
作用机制
Bicycle Toxin 8009 exerts its effects through the following mechanism:
Target Binding: The bicyclic peptide binds specifically to the Nectin-4 protein on the surface of tumor cells.
Payload Release: The cleavable linker is cleaved by peptidases in the tumor microenvironment, releasing Monomethyl auristatin E.
Cytotoxic Effect: Monomethyl auristatin E disrupts microtubule formation, leading to cell cycle arrest and apoptosis of the tumor cells.
相似化合物的比较
Bicycle Toxin 8009 is unique compared to other similar compounds due to its small size and high selectivity. Similar compounds include:
Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4, but with a larger molecular size and different pharmacokinetic properties.
BT1718 and BT5528: Other Bicycle Toxin Conjugates targeting different proteins, such as MT1-MMP and EphA2.
This compound’s small size allows for rapid tumor penetration and reduced systemic exposure, potentially offering advantages over larger antibody-drug conjugates .
属性
分子式 |
C193H281N45O50S4 |
|---|---|
分子量 |
4160 g/mol |
IUPAC 名称 |
2-[(9S,12R,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48S,51S,54S,60R)-39-(3-carbamimidamidopropyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2R)-1-[[(2R)-1-[[(3S,4R,5R)-1-[(2R)-2-[(1S,2R)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid |
InChI |
InChI=1S/C193H281N45O50S4/c1-27-111(8)168(144(286-24)86-152(249)235-73-41-56-140(235)170(287-25)112(9)172(265)203-113(10)169(263)117-45-29-28-30-46-117)230(22)189(282)165(109(4)5)218-186(279)167(110(6)7)231(23)193(285)288-101-115-61-63-121(64-62-115)204-173(266)128(55-40-71-200-192(197)284)208-185(278)164(108(2)3)217-146(243)60-38-59-145(242)198-72-65-148(245)221(13)91-154(251)223(15)93-156(253)225(17)95-158(255)227(19)97-160(257)229(21)99-161(258)228(20)98-159(256)226(18)96-157(254)224(16)94-155(252)222(14)92-153(250)220(12)90-147(244)205-139-104-292-79-69-151(248)234-106-232-105-233(107-234)150(247)68-78-291-103-138(216-180(273)135(85-163(261)262)211-176(269)131(212-183(276)141-57-42-74-236(141)187(139)280)80-118-48-37-47-116-44-31-32-49-123(116)118)182(275)207-130(66-76-289-26)175(268)206-129(54-39-70-199-191(195)196)174(267)210-134(84-162(259)260)179(272)209-132(81-119-87-201-126-52-35-33-50-124(119)126)177(270)214-136(100-239)181(274)219-166(114(11)240)190(283)237-75-43-58-142(237)188(281)238-89-122(241)83-143(238)184(277)213-133(82-120-88-202-127-53-36-34-51-125(120)127)178(271)215-137(171(194)264)102-290-77-67-149(232)246/h28-37,44-53,61-64,87-88,108-114,122,128-144,164-170,201-202,239-241,263H,27,38-43,54-60,65-86,89-107H2,1-26H3,(H2,194,264)(H,198,242)(H,203,265)(H,204,266)(H,205,244)(H,206,268)(H,207,275)(H,208,278)(H,209,272)(H,210,267)(H,211,269)(H,212,276)(H,213,277)(H,214,270)(H,215,271)(H,216,273)(H,217,243)(H,218,279)(H,219,274)(H,259,260)(H,261,262)(H4,195,196,199)(H3,197,200,284)/t111-,112-,113+,114-,122-,128+,129+,130+,131+,132+,133-,134+,135+,136+,137-,138+,139+,140-,141+,142+,143+,144+,164+,165-,166+,167-,168-,169+,170+/m1/s1 |
InChI 键 |
VVXCMFUOVBOGGE-SYOMXDATSA-N |
手性 SMILES |
CC[C@@H](C)[C@H]([C@H](CC(=O)N1CCC[C@@H]1[C@H]([C@@H](C)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@@H](C(C)C)NC(=O)[C@@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@H]4CSCCC(=O)N5CN6CN(C5)C(=O)CCSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSCCC6=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)[C@@H](C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC4CSCCC(=O)N5CN6CN(C5)C(=O)CCSCC(NC(=O)C(NC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSCCC6=O)NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)C(C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)

![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
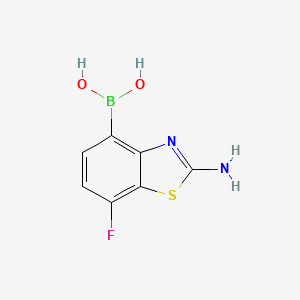
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
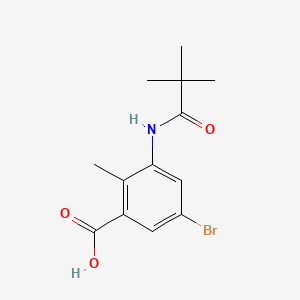

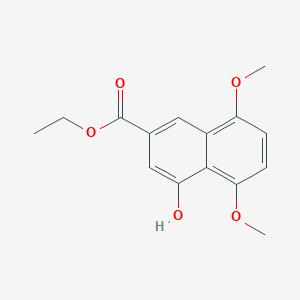
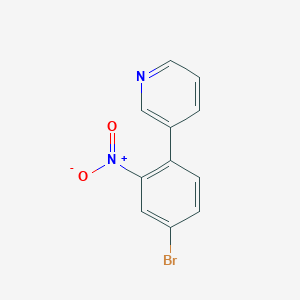
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

